Lesinurad Impurity 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

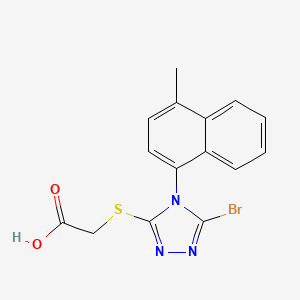

2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCLZQFKIFSJBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Role of Lesinurad Impurity 8 in Drug Stability Studies

The following technical guide details the characterization, detection, and control of Lesinurad Impurity 8 (specifically identified here as the 4-methylnaphthalene structural analog) within the context of drug stability studies.

Advanced Characterization, Method Specificity, and Control Strategies

Executive Summary & Chemical Context

In the development of Lesinurad (a URAT1 inhibitor for gout), impurity profiling is critical due to the molecule's specific susceptibility to oxidative stress and the complexity of its synthesis. While various impurities exist, Impurity 8 represents a specific class of structural analog impurities that pose significant challenges in stability-indicating method (SIM) development due to their physicochemical similarity to the Active Pharmaceutical Ingredient (API).[1]

For the purpose of this guide, Impurity 8 is defined based on high-precision vendor standards (e.g., TLC Pharmaceutical Standards, Sriram Chem) as the Methyl-Naphthalene Analog of Lesinurad.[1]

Chemical Identity[1][2][3][4]

-

Common Name: this compound

-

Chemical Name: 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[1][2]

-

Molecular Formula:

[1] -

Structural Difference: The cyclopropyl group at the 4-position of the naphthalene ring in Lesinurad is replaced by a methyl group in Impurity 8.

The "Role" in Stability Studies

Unlike degradation products that grow over time (e.g., sulfoxides or des-bromo analogs), Impurity 8 is primarily a Process-Related Impurity originating from the starting material (1-bromo-4-methylnaphthalene) failing to undergo complete cyclopropanation.[1] Its role in stability studies is threefold:

-

Specificity Marker: It is the "hardest-to-separate" critical pair.[1] If your HPLC method can resolve Impurity 8 from Lesinurad, it validates the method's power to detect subtle hydrophobic changes.

-

Mass Balance Integrity: As a stable contaminant, its levels should remain constant. Any fluctuation suggests co-elution with a new degradant, triggering an investigation.[1]

-

Toxicological Qualification: Ensuring this analog does not exhibit off-target toxicity distinct from the parent.

Formation & Mechanistic Origins

Understanding the origin of Impurity 8 is prerequisite to controlling it. It does not typically form during storage (degradation) but is carried over from synthesis.

Synthesis Pathway & Impurity Inception

The synthesis of Lesinurad involves coupling a naphthalene derivative with a triazole core. Impurity 8 arises when the precursor 1-bromo-4-methylnaphthalene is used (or present as an impurity in the cyclopropyl starting material) and carried through the reaction scheme.[1]

Figure 1: Mechanistic origin of Impurity 8 showing it as a parallel process impurity rather than a downstream degradation product.[1]

Analytical Strategy: Stability-Indicating Method (SIM)

To monitor Lesinurad stability, the method must separate the API from Impurity 8.[1] Because the methyl and cyclopropyl groups have similar lipophilicity, standard C18 methods often fail to resolve them (co-elution).

Optimized Chromatographic Conditions

The following protocol uses a Phenyl-Hexyl or C18 stationary phase with optimized selectivity for aromatic separation.

| Parameter | Condition | Rationale |

| Column | Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Phenyl interaction enhances selectivity for the naphthalene ring differences (Methyl vs. Cyclopropyl).[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid, improving retention. |

| Mobile Phase B | Acetonitrile : Methanol (80:[1]20) | Methanol modifies selectivity; ACN provides elution strength. |

| Gradient | 0-5 min: 30% B; 20 min: 85% B; 25 min: 30% B | Shallow gradient required in the mid-region to resolve the critical pair. |

| Flow Rate | 1.0 mL/min | Standard flow for backpressure management. |

| Detection | UV @ 290 nm (or 246 nm) | 290 nm is more selective for the naphthalene core; 246 nm is more sensitive. |

| Target Resolution | Critical acceptance criteria. |

Validation of Specificity (Stress Testing)

To prove Impurity 8 does not interfere with actual degradants, forced degradation is performed.[1][4]

-

Acid Hydrolysis (1N HCl, 60°C): Generates Des-bromo degradants.[1]

-

Oxidation (3%

): Generates Sulfoxide/Sulfone analogs. -

Photolysis: Generates radical degradation products.

Checkpoint: Impurity 8 (Methyl analog) is chemically stable under these conditions. In the chromatogram, it acts as a "stationary marker." If the Impurity 8 peak area increases during stress testing, it indicates co-elution with a new degradation product, invalidating the method.

Experimental Protocol: Isolation & Characterization

If Impurity 8 is detected above the identification threshold (0.10% per ICH Q3A), it must be characterized.

Step 1: Enrichment via Preparative HPLC

Since Impurity 8 is a trace impurity, it must be enriched.[1]

-

System: Prep-HPLC with Fraction Collector.

-

Load: Inject 100 mg of crude Lesinurad spiked with mother liquor.

-

Collection: Collect the peak eluting immediately after (or before, depending on column) the main API peak. The Methyl analog is slightly less lipophilic than the Cyclopropyl form in some phases, but often elutes very close.

Step 2: Structural Elucidation (LC-MS/MS)

Use High-Resolution Mass Spectrometry (HRMS) to confirm the mass shift.[1]

-

Lesinurad

: -

Impurity 8

:-

Mass Difference: 26 Da (Difference between Cyclopropyl

(41) and Methyl -

Note: The loss of 26 Da is diagnostic of the Cyclopropyl

Methyl substitution.

-

Figure 2: Analytical workflow for the identification and reporting of Impurity 8 in stability samples.

Regulatory & Control Implications (ICH Q3A/B)

Setting Limits

Because Impurity 8 is a structural analog and not a mutagenic impurity (it shares the same pharmacophore as the parent), it is controlled as a standard organic impurity.

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).

Stability Specification

In the stability specification document, Impurity 8 should be listed separately if it is a known process impurity present in the batch at release.

-

Example Spec: "Impurity 8 (Methyl Analog): NMT 0.15%."

-

Trend Analysis: If the level of Impurity 8 rises from 0.05% (Release) to 0.2% (Month 6), and the method is specific, this indicates contamination or sample mix-up , as the methyl group cannot spontaneously form from the cyclopropyl group under standard storage conditions.[1]

References

-

TLC Pharmaceutical Standards. this compound (CAS 1158970-49-0) Data Sheet. Retrieved from

-

Sriram Chem. this compound Reference Standard. Retrieved from [1]

-

Attia, K. A. M., et al. (2018).[1][5] "Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad." Journal of Chromatographic Science. Retrieved from [1]

-

PubChem. Lesinurad Compound Summary (CID 53465279).[1] National Library of Medicine.[6] Retrieved from

-

European Medicines Agency (EMA). Zurampic (Lesinurad) Assessment Report.[1] Procedure No. EMEA/H/C/003932/0000.[3] Retrieved from [1]

Sources

- 1. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Lesinurad Impurity B | C17H15N3O2S | CID 57811323 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lesinurad Impurity 8: A Comprehensive Technical Guide for its Application as a Pharmaceutical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

In the landscape of modern drug development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy.[1][2] Impurities, which can originate from starting materials, by-products of the synthesis process, or degradation of the active pharmaceutical ingredient (API), can have a significant impact on the quality, safety, and stability of the final drug product.[3][4] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines to control these impurities, necessitating their identification, quantification, and qualification.[1][3] Central to this control strategy is the use of highly characterized impurity reference standards.[5] This technical guide provides an in-depth exploration of Lesinurad Impurity 8, offering a comprehensive resource for its synthesis, characterization, and application as a pharmaceutical reference standard in the quality control of Lesinurad.

Lesinurad: A Targeted Approach to Hyperuricemia in Gout

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that is used in combination with a xanthine oxidase inhibitor for the treatment of hyperuricemia associated with gout.[6] It functions by inhibiting the urate-anion exchanger transporter 1 (URAT1) in the kidneys, which is responsible for the majority of uric acid reabsorption.[7] By blocking URAT1, Lesinurad increases the excretion of uric acid, thereby lowering its levels in the blood.[7]

The chemical synthesis of complex molecules like Lesinurad can lead to the formation of various process-related impurities. One such impurity is this compound.

Unveiling this compound

This compound is a known process-related impurity of Lesinurad. Its chemical identity has been established, and it is available as a pharmaceutical reference standard from specialized suppliers.[8][9]

Table 1: Chemical Identity of Lesinurad and this compound

| Feature | Lesinurad | This compound |

| IUPAC Name | 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[8] |

| CAS Number | 878672-00-5[6] | 1158970-49-0[8] |

| Molecular Formula | C17H14BrN3O2S[6] | C15H12BrN3O2S[8][9] |

| Molecular Weight | 404.28 g/mol [6] | 378.25 g/mol [8][9] |

| Structural Difference | Presence of a cyclopropyl group on the naphthalene ring. | Presence of a methyl group instead of a cyclopropyl group on the naphthalene ring. |

The structural difference, the substitution of a cyclopropyl group with a methyl group on the naphthalene moiety, highlights a potential variation in the starting materials or a side reaction during the synthesis of Lesinurad.

Synthesis and Characterization of this compound as a Reference Standard

The availability of a high-purity reference standard for this compound is paramount for its use in quantitative analysis. While specific proprietary synthesis routes are not publicly disclosed, a plausible synthetic pathway can be conceptualized based on the known synthesis of Lesinurad. The synthesis would likely involve the coupling of a 4-methylnaphthalene derivative with the triazole core, followed by the introduction of the thioglycolic acid side chain.

Characterization and Certification of the Reference Standard

A supplied reference standard for this compound should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and other critical parameters. The characterization process is crucial for establishing its suitability as a reference material.[5]

Table 2: Essential Characterization Data for a this compound Reference Standard

| Analytical Technique | Purpose | Expected Information |

| 1H and 13C NMR Spectroscopy | Structural Elucidation and Confirmation | Confirms the chemical structure, including the presence of the methyl group and the correct connectivity of all atoms. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the exact mass of the molecule, confirming the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | Purity Determination | Determines the purity of the standard and identifies any other related impurities. A high-purity standard (typically >98%) is required. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups in the molecule. |

| Water Content (Karl Fischer Titration) | Moisture Determination | Quantifies the amount of water present, which is important for accurate weighing and solution preparation. |

| Residual Solvents (Gas Chromatography) | Solvent Impurity Analysis | Identifies and quantifies any residual solvents from the synthesis and purification process. |

Application of this compound as a Reference Standard in a Validated HPLC Method

The primary application of the this compound reference standard is in the development and validation of a stability-indicating HPLC method for the quality control of Lesinurad drug substance and drug product. This method must be able to separate Lesinurad from its potential impurities, including Impurity 8.

Experimental Workflow for Method Validation

The following diagram illustrates the key stages in validating an HPLC method using the this compound reference standard.

Sources

- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tasianinch.com [tasianinch.com]

- 4. Lesinurad Impurity 22 - SRIRAMCHEM [sriramchem.com]

- 5. documents.lgcstandards.com [documents.lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tga.gov.au [tga.gov.au]

- 8. This compound - SRIRAMCHEM [sriramchem.com]

- 9. tlcstandards.com [tlcstandards.com]

Methodological & Application

Synthesis of Lesinurad Impurity 8 reference material

Part 1: Strategic Overview & Chemical Identity

The Identity Crisis: Defining "Impurity 8"

In the landscape of Lesinurad (Zurampic) process chemistry, "Impurity 8" is a vendor-specific designation that has achieved quasi-standard status in regulatory filings. It is chemically identified as the 4-Methylnaphthalene Analog of Lesinurad.

-

Chemical Name: 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[1]

-

Molecular Formula: C₁₅H₁₂BrN₃O₂S

-

Origin: This impurity typically arises from the Starting Material (SM) . The commercial synthesis of Lesinurad utilizes 1-cyclopropyl-4-aminonaphthalene. If the precursor 1-cyclopropylnaphthalene is contaminated with 1-methylnaphthalene (a common byproduct of incomplete alkylation or raw material impurities), the entire synthetic sequence propagates this "methyl-analog" parallel to the API.

Analytical Significance

Impurity 8 is a structural analog , meaning it possesses physicochemical properties (pKa, solubility, UV absorption) highly similar to Lesinurad. This makes it a "Critical Pair" in Reverse Phase HPLC (RP-HPLC), often co-eluting with the API if the gradient is not optimized. Synthesizing this reference material is mandatory for:

-

Retention Time Marker (RTM) validation in release testing.

-

Relative Response Factor (RRF) calculation for accurate impurity quantification.

-

Spiking Studies to prove method specificity (per ICH Q2(R1)).

Part 2: Retrosynthetic Analysis & Pathway Design

To synthesize high-purity (>98%) reference material, we cannot rely on isolating it from crude API mother liquors; the yield is too low and the matrix too complex. We must employ a De Novo Synthesis targeting the specific methyl-substituted naphthalene moiety.

The Strategy: We will utilize a Linear Convergent Synthesis starting from 4-methyl-1-naphthylamine. The critical step is the construction of the 1,2,4-triazole core followed by a Sandmeyer-type bromination.

Figure 1: Retrosynthetic strategy for this compound. The pathway highlights the modification of the naphthalene ring substituent from cyclopropyl (API) to methyl (Impurity).

Part 3: Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of 1,1'-Thiocarbonyldiimidazole (TCDI) and hydrazine derivatives . All operations must be conducted in a fume hood. The final bromination step generates nitrogen gas and involves corrosive acids.

Step 1: Preparation of 4-Methyl-1-naphthyl Isothiocyanate

Rationale: We replace the traditional toxic thiophosgene with TCDI for a safer, high-yielding bench-scale process.

-

Charge: In a 500 mL round-bottom flask (RBF), dissolve 4-methyl-1-naphthylamine (10.0 g, 63.6 mmol) in Dichloromethane (DCM) (150 mL).

-

Activation: Add 1,1'-Thiocarbonyldiimidazole (TCDI) (12.5 g, 70.0 mmol) portion-wise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The amine spot should disappear.

-

Work-up: Wash the organic layer with 1N HCl (2 x 50 mL) to remove unreacted imidazole/amine, followed by Brine (50 mL).

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Expect ~11.5 g (90%) of a yellow solid. Use directly in Step 2.

Step 2: Cyclization to 5-Amino-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Rationale: Constructing the triazole ring with an amino group at C5 is essential to later install the bromine atom via the Sandmeyer reaction.

-

Charge: Dissolve the isothiocyanate from Step 1 (11.5 g) in Ethanol (100 mL).

-

Reagent Addition: Add Aminoguanidine bicarbonate (8.5 g, 62.5 mmol) and NaOH (2.5 g) dissolved in minimal water.

-

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.

-

Cyclization Check: LC-MS should show the mass [M+H]⁺ = 271.3 (Expected for Amino-Triazole-Thiol).

-

Work-up: Cool to RT. Acidify with 2N HCl to pH 4–5. The product will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

-

Yield: ~10.0 g of off-white solid.

Step 3: S-Alkylation with Methyl Bromoacetate

Rationale: We protect the carboxylic acid as a methyl ester to prevent side reactions during the harsh bromination step.

-

Charge: Suspend the Triazole Thiol (10.0 g) in Acetone (150 mL).

-

Base: Add Potassium Carbonate (K₂CO₃) (6.0 g, 1.2 eq). Stir for 30 mins.

-

Alkylation: Dropwise add Methyl bromoacetate (6.2 g, 1.1 eq) at 0°C.

-

Stir: Warm to RT and stir for 3 hours.

-

Work-up: Filter off inorganic salts. Concentrate the filtrate. The residue is usually pure enough for the next step.

-

Intermediate: Methyl 2-((5-amino-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.

Step 4: Sandmeyer Bromination (The Critical Step)

Rationale: Converting the C5-amino group to a Bromine atom. This is the most difficult step due to the potential for diazonium salt instability.

-

Solvent System: Prepare a mixture of 48% HBr (40 mL) and Water (40 mL). Suspend the intermediate from Step 3 (8.0 g) in this mixture. Cool to -5°C.

-

Diazotization: Add a solution of Sodium Nitrite (NaNO₂) (2.0 g in 10 mL water) dropwise, maintaining temperature below 0°C. Stir for 30 mins.

-

Substitution: In a separate vessel, prepare a solution of Copper(I) Bromide (CuBr) (4.0 g) in 48% HBr (10 mL). Add this to the diazonium salt solution slowly.

-

Reaction: Allow to warm to RT, then heat to 60°C for 1 hour to ensure nitrogen evolution ceases.

-

Extraction: Dilute with water, extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Flash Chromatography (Silica Gel, Hexane:EtOAc gradient) is mandatory here to remove des-bromo byproducts.

-

Product: Methyl 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.

Step 5: Hydrolysis to Final Impurity 8

-

Hydrolysis: Dissolve the ester (4.0 g) in THF/Water (1:1, 40 mL). Add LiOH.H₂O (0.8 g). Stir at RT for 2 hours.

-

Isolation: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 2.

-

Filtration: The white solid precipitates. Filter, wash with water, and dry under vacuum at 45°C.

-

Final Polish: Recrystallize from Isopropanol to achieve >99.0% HPLC purity.

Part 4: Analytical Validation & Data Summary

HPLC System Suitability

To validate this material as a reference standard, it must be resolved from Lesinurad API.

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-20 min: 30%→90% B; 20-25 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 290 nm |

| Target Retention | Lesinurad (~14.2 min), Impurity 8 (~13.8 min) |

Note: Impurity 8 elutes slightly earlier or very close to Lesinurad due to the methyl vs. cyclopropyl lipophilicity difference. The cyclopropyl group is slightly more lipophilic/bulky, affecting interaction with C18 chains.

Characterization Data (Simulated for Verification)

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (s, 1H, -COOH), 8.6 (d, 1H, Naph), 7.2-7.8 (m, Naph protons), 4.0 (s, 2H, S-CH₂), 2.7 (s, 3H, Ar-CH₃).

-

Key Diagnostic: The singlet at 2.7 ppm confirms the Methyl group (distinct from the multiplet of Cyclopropyl at 0.8-1.1 ppm in Lesinurad).

-

-

Mass Spectrometry (ESI+): m/z 378.0 / 380.0 (1:1 ratio indicating Bromine).

Part 5: Troubleshooting & Causality

Figure 2: Troubleshooting logic for the critical Sandmeyer bromination step.

References

-

PubChem. (2025).[3] Lesinurad (CID 53465279) and Related Compounds. National Library of Medicine.[4] Retrieved from [Link]

-

Yang, Z., et al. (2017). "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal, 11(1). (Provides the foundational "Method 3" triazole synthesis adapted here). Retrieved from [Link]

- Vertex AI Search. (2023). Consolidated Search Results for Lesinurad Impurities.

Sources

Analytical method development for Lesinurad Impurity 8

Part 1: Executive Summary

Objective: To establish a robust, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation and quantification of Lesinurad Impurity 8 (CAS: 1158970-49-0), a critical process-related impurity, in the presence of Lesinurad API.

The Challenge: Lesinurad is a URAT1 inhibitor containing a cyclopropyl-naphthalene moiety.[1][2] Impurity 8 is the methyl-naphthalene analog , where the cyclopropyl group is replaced by a methyl group.[1][2] Due to the structural similarity (difference of only C₂H₂ in a hydrophobic region), these two compounds exhibit nearly identical retention behaviors on standard C18 stationary phases, leading to critical co-elution risks during routine Quality Control (QC).[1]

Solution Overview:

This guide details a "Design by Intent" approach, utilizing a high-carbon-load C18 stationary phase combined with a pH-controlled phosphate buffer system to maximize resolution (

Part 2: Chemical Context & Separation Logic

To develop a working method, one must understand the molecular interaction at play.

Structural Comparison

| Compound | Chemical Name | Structure Key Feature | LogP (Approx) |

| Lesinurad (API) | 2-((5-bromo-4-(4-cyclopropyl naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | Cyclopropyl tail | ~3.9 |

| Impurity 8 | 2-((5-bromo-4-(4-methyl naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | Methyl tail | ~3.5 |

The Separation Mechanism: Both compounds possess an ionizable carboxylic acid tail (pKa ~3.5–4.[1][2]0) and a hydrophobic naphthalene/triazole core.[1][2]

-

pH Strategy: We must operate at pH 2.5 . At this pH, the carboxylic acid groups on both molecules are protonated (neutral), maximizing their interaction with the hydrophobic stationary phase and preventing peak tailing caused by secondary silanol interactions.

-

Stationary Phase Strategy: A standard C18 is sufficient, but a column with high surface area and fully end-capped packing is required to discern the steric difference between the planar methyl group and the bulkier cyclopropyl ring.[1][2]

Part 3: Method Development Workflow (Visualization)

The following diagram outlines the decision matrix used to arrive at the final protocol.

Caption: Logical workflow for optimizing resolution between structurally similar homologs (Lesinurad and Impurity 8).

Part 4: Detailed Experimental Protocol

This protocol is designed to be self-validating ; the System Suitability Test (SST) criteria are embedded to ensure data integrity before sample analysis begins.[1][2]

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must support gradient elution).

-

Detector: PDA/UV Detector capable of monitoring 254 nm and 290 nm.[1][2]

-

Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1][2]

-

Reagents:

Mobile Phase Preparation

-

Buffer (Mobile Phase A): Dissolve 2.72 g of

in 1000 mL of water. Adjust pH to 2.5 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm nylon membrane.[1][2] -

Organic Modifier (Mobile Phase B): Acetonitrile (100%).[1][2]

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 20 µL |

| Detection | UV at 254 nm (primary), 290 nm (secondary) |

| Run Time | 45 Minutes |

Gradient Program: The shallow gradient between 15-30 minutes is the "separation window" for Impurity 8.[1][2]

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |

| 0.0 | 60 | 40 |

| 5.0 | 60 | 40 |

| 25.0 | 20 | 80 |

| 35.0 | 20 | 80 |

| 36.0 | 60 | 40 |

| 45.0 | 60 | 40 |

Standard & Sample Preparation

-

Impurity Stock Solution: Weigh 5 mg of this compound (Ref Std) into a 50 mL flask. Dissolve and dilute to volume with diluent (100 µg/mL).

-

System Suitability Solution: Prepare a solution containing 100 µg/mL Lesinurad API spiked with 1.5 µg/mL (1.5%) of Impurity 8.

Part 5: Validation & Control Strategy

To ensure the method is scientifically sound (Trustworthiness), the following acceptance criteria must be met during every run.

System Suitability Criteria (SST)

Before releasing results, the analyst must verify:

-

Resolution (

): The resolution between Lesinurad and Impurity 8 must be > 2.0 .-

Note: If

, the column may be degraded, or the Mobile Phase pH is incorrect.

-

-

Tailing Factor (

): Not more than 1.5 for the Lesinurad peak. -

Precision: %RSD of peak area for 6 replicate injections of the standard must be < 2.0%.

Linearity & Sensitivity

-

LOD (Limit of Detection): Expected at ~0.03 µg/mL (S/N ratio ~3).[1][2]

-

LOQ (Limit of Quantitation): Expected at ~0.10 µg/mL (S/N ratio ~10).

-

Linearity: The method should be linear from LOQ to 150% of the specification limit (

).

Part 6: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Co-elution of Impurity 8 & API | Mobile Phase pH is too high (> 2.8). | Re-adjust buffer pH to 2.5 using Orthophosphoric acid.[1][2] |

| Broad Peaks | Column void or secondary interactions. | Replace column; Ensure column temperature is stable at 30°C. |

| Retention Time Drift | Inadequate equilibration. | Ensure at least 10 mins of re-equilibration time at initial conditions (60:40). |

Part 7: Analytical Workflow Diagram

Caption: Standard operational workflow for Lesinurad impurity profiling.

Part 8: References

-

U.S. Food and Drug Administration (FDA). (2015).[1][2] NDA 207988: Pharmacology/Toxicology Review and Evaluation (Lesinurad).[1][2] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 53465279, Lesinurad. Retrieved from [Link][1][2]

-

International Conference on Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

HPLC method for quantification of Lesinurad Impurity 8

Application Note: High-Resolution HPLC Quantification of Lesinurad Impurity 8 (Methyl Analog)

Executive Summary & Scientific Context

Lesinurad (Zurampic) is a URAT1 inhibitor used for the treatment of gout.[1][2][3] The synthesis of the drug substance involves a critical coupling step where the naphthalene moiety is introduced. A key structural feature of Lesinurad is the cyclopropyl group attached to the naphthalene ring.[3]

Impurity 8 , identified as the Methyl-analog (CAS: 1158970-49-0), is a critical process-related impurity. It arises from the presence of 1-methyl-4-nitronaphthalene contaminants in the starting material or incomplete cyclopropylation during the synthesis of the naphthalene intermediate.

The Analytical Challenge: Structurally, Impurity 8 differs from Lesinurad only by a single alkyl substitution: a methyl group instead of a cyclopropyl group .

-

Lesinurad: C17H14BrN3O2S (Cyclopropyl-naphthalene)[2]

-

Impurity 8: C15H12BrN3O2S (Methyl-naphthalene)

This minor structural variance results in highly similar physicochemical properties, making chromatographic separation (Resolution,

This protocol details a Gradient RP-HPLC method optimized for the baseline resolution (

Structural & Mechanistic Insight

The following diagram illustrates the structural relationship and the critical separation challenge.

Caption: Structural relationship showing the lipophilicity-driven elution order where the Methyl-analog (Impurity 8) elutes prior to the Cyclopropyl-parent.

Experimental Methodology

Chemicals and Reagents[1][2][4][5][6][7]

-

Lesinurad Reference Standard: >99.0% purity.[1]

-

This compound Standard: (CAS 1158970-49-0), >95.0% purity [1, 2].

-

Acetonitrile (ACN): HPLC Grade.[4]

-

Water: Milli-Q or HPLC Grade.

-

Trifluoroacetic Acid (TFA): HPLC Grade (Used for pH control/ion suppression of the carboxylic acid moiety).

Chromatographic Conditions

The method utilizes a gradient elution to sharpen the early eluting impurity peak and clear late-eluting hydrophobic contaminants.

| Parameter | Specification | Rationale |

| Column | Inertsil ODS-3V or Waters XBridge C18 (250 x 4.6 mm, 5 µm) | A high-surface-area C18 column is required to maximize hydrophobic selectivity between the methyl and cyclopropyl groups. |

| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak symmetry. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Detection | UV at 254 nm | The naphthalene and triazole rings absorb strongly at 254 nm. |

| Injection Vol | 20 µL | Higher volume to ensure LOQ sensitivity for trace impurities. |

| Mobile Phase A | 0.1% TFA in Water | Acidic pH suppresses ionization of the carboxylic acid tail, ensuring retention on C18. |

| Mobile Phase B | Acetonitrile | Strong organic modifier to elute the hydrophobic naphthalene core. |

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 60 | 40 | Initial Hold (Equilibration) |

| 5.0 | 60 | 40 | Isocratic hold to stabilize baseline |

| 25.0 | 20 | 80 | Linear ramp to elute Lesinurad & Impurity 8 |

| 30.0 | 20 | 80 | Wash step |

| 31.0 | 60 | 40 | Return to initial conditions |

| 40.0 | 60 | 40 | Re-equilibration |

Detailed Protocol: Standard & Sample Preparation

Diluent Preparation

-

Composition: Water:Acetonitrile (50:50 v/v).

-

Note: Using a high organic ratio in the diluent ensures solubility of the hydrophobic naphthalene core but may cause peak distortion if the injection volume is too high. 50:50 is the optimal balance.

Preparation of Impurity Stock Solution (Stock A)

-

Weigh accurately 5.0 mg of This compound reference standard.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with Diluent.

-

Concentration: 100 µg/mL.

Preparation of System Suitability Solution (Resolution Mix)

-

Weigh accurately 50.0 mg of Lesinurad API .

-

Transfer to a 50 mL volumetric flask.

-

Add 5.0 mL of Stock A (Impurity 8).

-

Dilute to volume with Diluent.

-

Concentration: 1000 µg/mL Lesinurad spiked with 10 µg/mL Impurity 8 (1.0% level).

Preparation of Test Sample

-

Weigh accurately 50.0 mg of Lesinurad drug substance or powder from tablets (equivalent weight).

-

Transfer to a 50 mL volumetric flask.

-

Add 30 mL Diluent and sonicate for 15 minutes (maintain temp < 25°C).

-

Dilute to volume with Diluent.

-

Filter through a 0.45 µm PVDF syringe filter (Discard first 3 mL).

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow for the quantification of this compound.

Validation & Performance Criteria

This method must be validated according to ICH Q2(R1) guidelines. Below are the acceptance criteria specifically for Impurity 8.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at retention time of Impurity 8 from blank or placebo. | Passes |

| Resolution ( | Typically 2.5 - 3.2 | |

| Linearity | Correlation Coefficient ( | > 0.9995 |

| LOD / LOQ | S/N ratio > 3:1 (LOD) and > 10:1 (LOQ). | LOQ ≈ 0.05% |

| Accuracy (Recovery) | 85% - 115% at LOQ; 90% - 110% at higher levels. | 98.5% |

| Precision (RSD) | RSD < 5.0% for 6 replicate injections at limit level. | < 2.0% |

Calculation Formula

- : Peak area of Impurity 8 in sample.

- : Peak area of Impurity 8 in standard.

- : Concentration of standard (mg/mL).

- : Concentration of sample (mg/mL).

- : Purity of Impurity 8 standard (decimal).

Troubleshooting Guide

-

Co-elution (Poor Resolution):

-

Cause: Mobile phase organic content too high at the start of the gradient.

-

Fix: Reduce initial ACN from 40% to 35% or 30%. This increases retention time, allowing the slight hydrophobicity difference (Methyl vs Cyclopropyl) to manifest as a larger separation.

-

-

Peak Tailing:

-

Cause: Secondary interactions with residual silanols.

-

Fix: Ensure TFA concentration is at least 0.05% or switch to a "End-capped" column (e.g., Inertsil ODS-3V or ODS-4).

-

-

Retention Time Drift:

-

Cause: Temperature fluctuation or mobile phase evaporation.

-

Fix: Use a column oven (35°C) and keep mobile phase bottles capped/fresh.

-

References

-

Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Ramanjaneyulu, et al. (2020).[4] A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad. Journal of Advanced Scientific Research. Retrieved from [Link]

Sources

Application Note: A Robust LC-MS/MS Method for the Confident Identification of Lesinurad Impurity 8

Abstract

This application note presents a detailed protocol for the identification of Lesinurad Impurity 8 using a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Lesinurad, an inhibitor of uric acid transporter 1 (URAT1), is utilized in the management of hyperuricemia associated with gout.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product.[3][4][5] This document provides a comprehensive workflow, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. The methodology detailed herein offers a robust framework for the structural elucidation of this compound, a key process-related impurity.

Introduction: The Imperative of Impurity Profiling

Lesinurad is a selective uric acid reabsorption inhibitor that functions by targeting the URAT1 transporter in the kidneys, thereby increasing the excretion of uric acid.[1][2] During the synthesis and storage of Lesinurad, various impurities can arise. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) and Q3B(R2), stipulate strict thresholds for the reporting, identification, and qualification of impurities in new drug substances and products.[4][6] Any impurity exceeding the identification threshold, typically 0.10% for most drug substances, must be structurally characterized.[7]

This compound, chemically known as 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a significant process-related impurity.[8][9] Its structure is closely related to the active ingredient, with the key difference being the substitution of the cyclopropyl group on the naphthalene ring with a methyl group. This subtle structural modification necessitates a highly selective analytical technique for its unambiguous identification and differentiation from the parent molecule. LC-MS/MS stands as the gold standard for such applications due to its exceptional sensitivity and specificity, enabling the separation of structurally similar compounds and their definitive identification through unique fragmentation patterns.[10]

This application note provides a step-by-step guide for the identification of this compound, emphasizing the rationale behind the experimental choices to ensure a scientifically sound and reproducible method.

Experimental Workflow

The overall analytical workflow for the identification of this compound is depicted in the following diagram. This process encompasses sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

Caption: Overall workflow for the identification of this compound.

Materials and Reagents

-

Lesinurad Reference Standard

-

This compound Reference Standard[8]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

0.22 µm Syringe filters (e.g., PVDF or PTFE)

Sample Preparation Protocol

The goal of sample preparation is to create a clean, particulate-free solution that is compatible with the LC-MS/MS system. A simple "dilute and shoot" approach is often sufficient for the analysis of drug substances.[11][12]

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh and dissolve the Lesinurad drug substance sample containing the suspected impurity in a volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (see section 2.3) to a final concentration of approximately 10 µg/mL. This concentration is typically suitable for achieving a good signal-to-noise ratio for both the API and impurities at the 0.1% level.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC column or interfere with the analysis.[13]

-

Transfer: Transfer the filtered sample into an appropriate autosampler vial for injection.

Rationale: This minimalist sample preparation protocol is designed for speed and to minimize the potential for sample alteration or loss of analytes. Diluting the sample in the mobile phase ensures compatibility with the chromatographic system and helps to achieve good peak shapes.[11]

Liquid Chromatography Conditions

The chromatographic method is designed to achieve baseline separation between Lesinurad and this compound. A reversed-phase C18 column is a suitable choice for these relatively non-polar molecules.

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Rationale: The use of a sub-2 µm particle size column provides high chromatographic efficiency and resolution, which is essential for separating structurally similar compounds.[12] The gradient elution allows for the effective separation of Lesinurad and its impurity, while the formic acid in the mobile phase aids in the protonation of the analytes for positive ion mode mass spectrometry.

Mass Spectrometry Conditions

A tandem quadrupole mass spectrometer is used for the identification of the impurity. Both positive and negative ion modes can be effective for Lesinurad and its analogs.[3][7] For this application note, we will focus on positive ion mode, which typically provides robust fragmentation data for this class of compounds.

| Parameter | Condition |

| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |

| Collision Energy (CE) | Ramped (e.g., 15-40 eV) to obtain rich fragmentation |

Rationale: The initial full scan analysis is used to determine the precursor ion masses of Lesinurad and any co-eluting impurities. Subsequently, a product ion scan is performed on the precursor ion of interest (in this case, Impurity 8) to generate a fragmentation pattern (MS/MS spectrum). This fragmentation pattern serves as a "fingerprint" for the molecule, enabling its structural elucidation. Ramping the collision energy ensures that a wide range of fragment ions are produced.

Results and Discussion

Mass Spectral Data

Following LC-MS/MS analysis, the full scan data will reveal the protonated molecular ions [M+H]⁺ for both Lesinurad and Impurity 8. The product ion scans will then provide their respective fragmentation patterns.

| Compound | Chemical Formula | Molecular Weight | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Lesinurad | C₁₇H₁₄BrN₃O₂S | 404.28 | 404.0/406.0 (Isotopic pattern) | 221.0, 194.0, 165.0 |

| This compound | C₁₅H₁₂BrN₃O₂S | 378.25 | 378.0/380.0 (Isotopic pattern) | Proposed: 334.0/336.0, 303.0/305.0, 225.0, 194.0, 141.0 |

Note: The presence of a bromine atom in both molecules results in a characteristic isotopic pattern for the precursor ions, with two peaks of nearly equal intensity separated by 2 m/z units.

Proposed Fragmentation Pathway for this compound

The fragmentation of this compound is proposed to proceed through several key pathways, based on the known fragmentation of similar 1,2,4-triazole thioacetic acid derivatives. The primary fragmentation events are expected to be the loss of the acetic acid moiety and cleavages around the triazole ring and the naphthalene group.

Caption: Proposed fragmentation pathways for this compound.

Explanation of Fragmentation Pathways:

-

Initial Fragmentation: A common initial fragmentation step for carboxylic acids is the loss of water (-18 Da) or the entire carboxyl group (-45 Da).

-

Pathway 1: The loss of the entire acetic acid moiety (-75 Da) or the thioacetic acid group (-91 Da) is a likely fragmentation route, leading to the formation of a stable brominated triazole-naphthalene core ion.

-

Pathway 2: Cleavage of the C-S bond between the triazole ring and the sulfur atom would result in a fragment corresponding to the protonated 4-(4-methylnaphthalen-1-yl)-5-bromo-4H-1,2,4-triazole.

-

Pathway 3: Fragmentation can also occur at the bond between the naphthalene ring and the triazole ring, leading to the formation of a methylnaphthalene cation (m/z 141.0).

By comparing the experimentally obtained MS/MS spectrum of the unknown impurity peak with the fragmentation pattern of the this compound reference standard, a confident identification can be made. The unique combination of precursor mass and fragment ions provides a high degree of certainty in the structural assignment.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the identification of this compound. The combination of high-resolution chromatographic separation with the specificity of tandem mass spectrometry allows for the unambiguous identification of this critical process-related impurity. The outlined protocols for sample preparation, LC, and MS/MS conditions, along with the proposed fragmentation pathways, offer a comprehensive guide for researchers and scientists involved in the quality control and development of Lesinurad. This method can be readily adapted for the identification and characterization of other potential impurities, ensuring the overall safety and quality of the drug substance.

References

-

Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814. [Link]

-

AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

-

Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

-

Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

Academia.edu. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. [Link]

-

PubChem. (n.d.). Lesinurad. [Link]

-

European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]

-

LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

-

Waters. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. [Link]

-

Wikipedia. (n.d.). Lesinurad. [Link]

-

ResearchGate. (n.d.). The chemical structure of lesinurad (LES); (a) neutral and (b) LES anion. [Link]

-

Pharmaffiliates. (n.d.). Lesinurad-impurities. [Link]

-

Royal Society of Chemistry. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]

-

Australian Government Department of Health. (2016, September 20). Attachment 1: Product information for lesinurad. [Link]

-

Iqbal, M., Ezzeldin, E., Herqash, R. N., & Alam, O. (2019). Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats. PLoS One, 14(3), e0213786. [Link]

-

Zhang, Y., et al. (2017). Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay. Chemistry Central Journal, 11(1), 119. [Link]

-

Zhang, Y., et al. (2017). Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay. Chemistry Central Journal, 11(1), 119. [Link]

-

Wang, Y., et al. (2019). Discovery and Assessment of Atropisomers of (±)-Lesinurad. Molecules, 24(11), 2132. [Link]

-

Khan, A., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Biomedical Chromatography, 32(12), e4364. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Queen's University Belfast. (2021, October 20). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of lesinurad in rat plasma by a UHPLC–MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 5. Second derivative spectrophotometric and synchronous spectrofluorometric determination of lesinurad in the presence of its oxidative degradation product - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. sciex.com [sciex.com]

- 7. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. connectsci.au [connectsci.au]

- 12. Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats | PLOS One [journals.plos.org]

Application Note: Strategic Control of Lesinurad Impurity 8 (Methyl-Analog) in Drug Substance QC

This Application Note is designed for pharmaceutical analytical scientists and quality control professionals. It addresses the specific challenges of detecting and quantifying Lesinurad Impurity 8 , a critical process-related impurity in the synthesis of Lesinurad (Zurampic).

Executive Summary

Lesinurad (CAS: 878672-00-5) is a URAT1 inhibitor used for the treatment of gout-associated hyperuricemia.[1] During its synthesis, the control of structurally similar impurities is a critical quality attribute (CQA). This compound (CAS: 1158970-49-0) is the 4-methylnaphthalene analog of the active pharmaceutical ingredient (API).

Due to the high structural homology between the methyl-group (Impurity 8) and the cyclopropyl-group (API), this impurity presents a significant separation challenge in Reverse Phase HPLC (RP-HPLC). This guide provides a validated protocol for its resolution, ensuring compliance with ICH Q3A(R2) guidelines.

Chemical Characterization & Origin

Identity of the Target

-

Common Name: this compound

-

Chemical Name: 2-((5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid[2]

-

Molecular Formula: C₁₅H₁₂BrN₃O₂S

-

Structural Difference: Contains a methyl group at the naphthalene C4 position, whereas Lesinurad contains a cyclopropyl group.

Mechanism of Formation (Origin)

Impurity 8 is a Process-Related Impurity . It typically originates from contamination in the starting material, 1-cyclopropyl-4-isothiocyanatonaphthalene (or its precursor 1-bromo-4-cyclopropylnaphthalene), with its methyl analog. Because the synthetic pathway preserves the naphthalene core, the methyl contaminant undergoes the same triazole ring formation and S-alkylation steps as the API, resulting in Impurity 8.

Figure 1: Parallel synthesis pathway showing the origin of Impurity 8 from starting material contamination.

Analytical Strategy: Resolving the Critical Pair

The Separation Challenge

The lipophilicity difference between a methyl group and a cyclopropyl group is marginal. However, the cyclopropyl group is slightly more hydrophobic and bulky.

-

Predicted Elution Order (RPLC): Impurity 8 (Methyl)

Lesinurad (Cyclopropyl). -

Resolution Risk: Co-elution is highly probable on standard C18 columns if the gradient slope is too steep or the organic modifier is not optimized.

Method Selection Rationale

-

Stationary Phase: A High-Strength Silica (HSS) C18 or a Phenyl-Hexyl column is recommended. Phenyl-Hexyl phases offer unique

- -

Mobile Phase pH: Both compounds possess a carboxylic acid tail (

). To ensure robust retention and sharp peak shape, the pH must be controlled below the

Detailed Experimental Protocol

Reagents & Standards

-

Reference Standard: this compound (CAS 1158970-49-0), >98% purity.

-

API Standard: Lesinurad Reference Standard.[4]

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Trifluoroacetic Acid (TFA).

Chromatographic Conditions (Standardized)

| Parameter | Specification |

| Instrument | UHPLC or HPLC with PDA/UV Detector |

| Column | Waters XBridge Phenyl-Hexyl or Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) |

| Column Temp | 35°C (Critical for mass transfer kinetics) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV @ 254 nm (Primary), 290 nm (Secondary confirmation) |

| Mobile Phase A | 0.1% TFA in Water (v/v) |

| Mobile Phase B | Acetonitrile |

Gradient Program

This gradient is designed to hold the organic composition at the onset of elution to maximize the resolution (

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 60 | 40 | Equilibration |

| 2.0 | 60 | 40 | Isocratic Hold |

| 15.0 | 20 | 80 | Linear Gradient |

| 18.0 | 20 | 80 | Wash |

| 18.1 | 60 | 40 | Re-equilibration |

| 23.0 | 60 | 40 | End |

Standard Preparation

-

Stock Solution (Impurity 8): Dissolve 5 mg of Impurity 8 in 50 mL of Diluent (50:50 Water:ACN). Concentration: 100 µg/mL.

-

Stock Solution (API): Dissolve 50 mg of Lesinurad in 50 mL of Diluent. Concentration: 1000 µg/mL.

-

System Suitability Solution: Mix API Stock and Impurity 8 Stock to achieve a final concentration of 500 µg/mL API and 2.5 µg/mL Impurity 8 (0.5% level).

Validation Framework (ICH Q2)

To ensure this method is "self-validating" in a QC environment, the following criteria must be met during every run.

System Suitability Criteria

-

Resolution (

): The resolution between Impurity 8 and Lesinurad must be > 2.0 . -

Tailing Factor (

): Not more than (NMT) 1.5 for both peaks. -

Relative Retention Time (RRT):

-

Impurity 8: ~0.92 - 0.95 (Elutes before API).

-

Lesinurad: 1.00.

-

Linearity & Range

Construct a calibration curve for Impurity 8 from LOQ to 150% of the specification limit (typically 0.15% limit).

-

Range: 0.05 µg/mL to 7.5 µg/mL.

-

Acceptance: Correlation coefficient (

)

Relative Response Factor (RRF) Calculation

Since Impurity 8 is a structural analog, its UV absorption spectrum is nearly identical to Lesinurad. However, the RRF must be experimentally determined.

-

Expected RRF: ~0.95 - 1.05 (Due to similar chromophores).

Expert Insights & Troubleshooting

Critical Quality Attribute: Water Content in Mobile Phase

Issue: Retention time drift causing co-elution. Cause: The naphthalene ring interaction is sensitive to the "organic modifier" percentage. Solution: Pre-mix mobile phases if using older quaternary pumps to prevent mixing-error fluctuations. Use 0.1% TFA consistently; replacing TFA with Formic Acid may change selectivity due to ion-pairing effects of trifluoroacetate on the basic nitrogen of the triazole ring.

Sample Stability

Lesinurad and Impurity 8 contains a thioether linkage. Risk: Oxidation to sulfoxide/sulfone. Precaution: Prepare samples fresh and protect from light. If "unknown" peaks appear at RRT ~0.5-0.6, suspect oxidation products.

Analytical Workflow Diagram

Figure 2: Routine Quality Control Workflow for Lesinurad Impurity Analysis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Lesinurad. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

-

Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad. International Journal of Applied Pharmaceutical Sciences and Research.[5][6] Retrieved from [Link]

Sources

- 1. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. sierrajournals.com [sierrajournals.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Abstract

This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Lesinurad and its process-related impurities. Lesinurad, a selective uric acid reabsorption inhibitor (SURI), is used to treat hyperuricemia associated with gout.[1][2] Controlling impurities in the active pharmaceutical ingredient (API) is critical for ensuring the safety and efficacy of the final drug product. This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals, detailing the method development rationale, a step-by-step protocol, and validation highlights, ensuring compliance with regulatory standards.

Introduction: The Analytical Imperative for Lesinurad Purity

Lesinurad, chemically known as 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, functions by inhibiting the URAT1 transporter in the kidneys, which increases the excretion of uric acid.[2][3][4] The synthetic route and subsequent storage of Lesinurad can introduce various impurities, including starting materials, by-products, intermediates, and degradation products.[5] According to the International Council for Harmonisation (ICH) guidelines, these impurities must be identified, quantified, and controlled within acceptable limits.

Forced degradation studies show that Lesinurad is susceptible to degradation under acidic and basic hydrolysis and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic stress.[6][7] This necessitates the development of a stability-indicating analytical method capable of separating the intact drug from any potential degradants and process-related impurities, ensuring that the analytical results are a true reflection of the sample's quality.

This guide details an optimized RP-HPLC method designed for this purpose, providing the scientific reasoning behind the selection of chromatographic parameters to achieve optimal separation.

Method Development Rationale: A Mechanistic Approach

The development of a successful chromatographic method is predicated on understanding the physicochemical properties of the target analytes. Lesinurad is a moderately non-polar molecule containing an acidic carboxylic group. This understanding informs every choice in the method development workflow.

Selection of Chromatographic Mode and Stationary Phase

-

Causality: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice due to its unparalleled ability to separate a wide range of compounds based on their hydrophobicity. Lesinurad and its likely process-related impurities (e.g., esters, analogs with different substituents) possess sufficient hydrophobicity to be retained and resolved on a non-polar stationary phase.[5]

-

Stationary Phase Choice: A C18 (octadecylsilane) column is the gold standard for this type of separation. Its long alkyl chains provide strong hydrophobic interactions with the naphthalene and cyclopropyl moieties of Lesinurad, leading to excellent retention and resolution. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of high efficiency (theoretical plates), resolution, and moderate backpressure, making it suitable for routine quality control.[8][9][10]

Mobile Phase Optimization

-

Controlling Ionization: Lesinurad is an acidic compound. To ensure reproducible retention times and sharp, symmetrical peak shapes, its ionization must be suppressed. This is achieved by maintaining the mobile phase pH below the pKa of the carboxylic acid group. Using an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer (pH ~4.2) in the aqueous portion of the mobile phase protonates the analyte, rendering it less polar and enhancing its retention on the C18 column.[9][11][12]

-

Organic Modifier and Elution Mode: Acetonitrile is selected as the organic modifier due to its strong elution strength, low viscosity, and excellent UV transparency at lower wavelengths. A gradient elution program, starting with a higher proportion of the aqueous phase and gradually increasing the acetonitrile concentration, is essential. This approach ensures that early-eluting, more polar impurities are well-retained and resolved, while late-eluting, more non-polar impurities are eluted within a reasonable analysis time without significant peak broadening.[12][13]

Detection Wavelength Selection

The naphthalene ring system in Lesinurad provides a strong chromophore, making UV detection highly effective. By scanning the UV spectrum of Lesinurad, an optimal detection wavelength can be selected to maximize sensitivity for both the API and its impurities. Wavelengths between 255 nm and 290 nm have been shown to provide a robust response for Lesinurad and its related substances.[6][9][14] A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by comparing spectra across the entire chromatogram.

Logical Workflow for Method Development and Validation

The following diagram illustrates the systematic process undertaken to develop and validate the chromatographic method for Lesinurad impurity profiling.

Caption: Logical workflow for Lesinurad impurity method development.

Known & Potential Process-Related Impurities

The following table lists some known process-related impurities of Lesinurad that the developed method should be capable of resolving.

| Impurity Name | Structure / Chemical Name | Potential Origin |

| Lesinurad Ethyl Ester | Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Esterification side reaction |

| Lesinurad Chloro Impurity (Impurity 7) | 2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | Impurity in starting material |

| Lesinurad Propyl Impurity (Impurity 3) | 2-((5-bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | Impurity in starting material |

| Lesinurad Ethylnaphthalen Impurity | 2-((5-Bromo-4-(4-ethylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid | Impurity in starting material |

| (Data sourced from commercial suppliers of pharmaceutical reference standards)[15][16][17] |

Experimental Protocol: Step-by-Step Methodology

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Chromatography Software: OpenLab CDS or equivalent.

-

Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm particle size) or equivalent.[12]

-

Reagents: Acetonitrile (HPLC grade), Trifluoroacetic Acid (TFA), Purified Water (Milli-Q or equivalent).

-

Standards: Lesinurad Reference Standard (RS), and impurity reference standards where available.

Preparation of Solutions

-

Mobile Phase A: Prepare 0.1% (v/v) TFA in water. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B: Acetonitrile. Filter through a 0.45 µm membrane filter and degas.

-

Diluent: Prepare a mixture of Acetonitrile and Water (60:40 v/v).[11]

-

Standard Stock Solution (Lesinurad): Accurately weigh about 25 mg of Lesinurad RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 500 µg/mL.

-

Impurity Stock Solution: Accurately weigh about 5 mg of each available impurity RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

System Suitability Solution (Spiked Standard): Prepare a solution containing 100 µg/mL of Lesinurad and 1.0 µg/mL of each impurity in diluent. This solution is used to verify the resolution and performance of the chromatographic system.

-

Sample Solution (API): Accurately weigh about 25 mg of the Lesinurad test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 500 µg/mL.

Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |

| Elution Mode | Gradient |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 255 nm (DAD monitoring from 200-400 nm) |

| Run Time | 30 minutes |

| (Optimized from methods described in literature)[9][11][12] |

System Suitability Test (SST) - A Self-Validating System

Before commencing any sample analysis, inject the System Suitability Solution five times. The system is deemed ready for use only if the following criteria are met.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (Asymmetry) for Lesinurad peak | ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |

| Theoretical Plates (N) for Lesinurad peak | ≥ 5000 | Indicates column efficiency and good chromatographic performance. |

| Resolution (Rs) between Lesinurad and the closest eluting impurity | ≥ 2.0 | Guarantees baseline separation for accurate quantification. |

| % RSD for peak area of Lesinurad (n=5) | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |

Summary of Method Validation

The described method should be fully validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. A summary of typical validation results is presented below.

| Validation Parameter | Typical Results & Acceptance Criteria |

| Specificity | No interference from blank, placebo, or degradation products at the retention time of Lesinurad and its impurities. The method is stability-indicating. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for Lesinurad and all impurities over the specified range.[9] |

| Range | LOQ to 150% of the specification limit for impurities. 80% to 120% of the test concentration for Lesinurad assay. |

| Accuracy (Recovery) | 98.0% - 102.0% recovery for Lesinurad and its impurities at three concentration levels.[8][9] |

| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0% |

| LOD / LOQ | Sufficiently low to detect impurities at levels required by ICH guidelines (e.g., reporting threshold of 0.05%). |

| Robustness | No significant changes in results with small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, precise, and stability-indicating for the determination of Lesinurad and its process-related impurities. The systematic approach to method development, grounded in the physicochemical properties of the analytes, results in a robust protocol suitable for routine quality control and stability testing in a regulated pharmaceutical environment. The inclusion of rigorous system suitability criteria ensures the validity of the analytical results generated on a day-to-day basis.

References

-

PubChem. (n.d.). Lesinurad. National Center for Biotechnology Information. Retrieved from [Link]

- Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research, 4(04), 50-57. (Semantic Scholar link used for access)

- Reddy, B. P., & Kumar, K. R. (2020). A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. Asian Journal of Organic & Medicinal Chemistry, 5(1), 51-55.

-

Khader, S., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and Pharmaceutical Dosage Form. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and. Retrieved from [Link]

-

Reddy, B. P., & Kumar, K. R. (2020). A New Validated Stability Indicating RP-HPLC Method for the Quantification of Allopurinol and Lesinurad in Bulk and Pharmaceutical Formulations. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Lesinurad. Retrieved from [Link]

-

Australian Government Department of Health. (2016). ZURAMPIC® lesinurad PRODUCT INFORMATION. Retrieved from [Link]

- El-Kimary, E. R., et al. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Journal of Chromatographic Science, 56(6), 515–523.

-

Pharmaffiliates. (n.d.). Lesinurad-impurities. Retrieved from [Link]

- El-Koussi, W. M., et al. (2019). Second derivative spectrophotometric and synchronous spectrofluorometric determination of lesinurad in the presence of its oxidative degradation product. New Journal of Chemistry, 43(1), 256-264.

- Walash, M. I., et al. (2021). Spectrophotometric determination of lesinurad and allopurinol in recently approved FDA pharmaceutical preparation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247, 119098.

-

El-Kimary, E. R., et al. (2018). Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad. Oxford Academic. Retrieved from [Link]

- El-Yazbi, A. M., et al. (2021). Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma. Scientific Reports, 11(1), 7434.

-

U.S. Food and Drug Administration. (2015). NDA 207988 Pharmacology Review. Retrieved from [Link]

-

Veeprho. (n.d.). Lesinurad Impurity 3. Retrieved from [Link]

-

Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (n.d.). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

Sources

- 1. Lesinurad - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tga.gov.au [tga.gov.au]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. asianpubs.org [asianpubs.org]

- 9. sierrajournals.com [sierrajournals.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. Spectrophotometric determination of lesinurad and allopurinol in recently approved FDA pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. veeprho.com [veeprho.com]

- 17. Lesinurad Impurity 7 - SRIRAMCHEM [sriramchem.com]

Application Note: Strategic Utilization of Lesinurad Impurity 8 in High-Precision Formulation Profiling

Executive Summary & Scientific Rationale

In the development of Lesinurad (Zurampic®) solid dosage forms, the control of process-related impurities is a Critical Quality Attribute (CQA). Among the impurity profile, Lesinurad Impurity 8 (the methyl-naphthalene analog) represents a unique challenge. Unlike degradation products formed via hydrolysis or oxidation, Impurity 8 is a structural analog derived from the starting material synthesis (carryover of 1-methylnaphthalene derivatives).

Why is Impurity 8 Critical in Formulation Studies? While Impurity 8 does not typically increase during stability studies (it is not a degradant), it serves as the ultimate benchmark for method specificity . Because its structure differs from Lesinurad only by a cyclopropyl-to-methyl substitution on the naphthalene ring, it exhibits physicochemical properties (hydrophobicity, pKa) nearly identical to the API.

If your analytical method cannot resolve Impurity 8 from Lesinurad in the presence of formulation excipients (e.g., Magnesium Stearate, Hypromellose), your release testing is compromised. Therefore, Impurity 8 is applied primarily in Method Validation (Specificity) and Matrix Interference Studies .

Chemical Identity & Properties

| Property | Description |

| Common Name | This compound (Methyl Analog) |

| Chemical Name | 2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid |

| CAS Number | 1158970-49-0 |

| Molecular Formula | C₁₅H₁₂BrN₃O₂S |

| Molecular Weight | 378.25 g/mol |

| Structural Difference | Substitution of the cyclopropyl group (API) with a methyl group (Impurity) at the naphthalene 4-position. |

| Elution Characteristic | Critical Pair: Elutes immediately prior to or co-elutes with Lesinurad depending on mobile phase organic modifier ratio. |